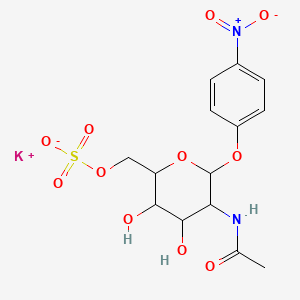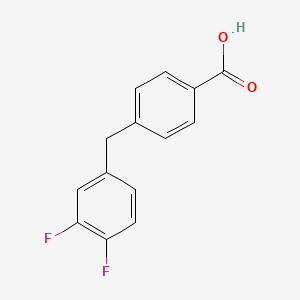
3-Bromo-N-methyl-N-(methyloxy)-4-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-methyl-N-(methyloxy)-4-pyridinecarboxamide is a chemical compound with a molecular formula of C8H8BrNO It is a derivative of pyridinecarboxamide, where the pyridine ring is substituted with a bromine atom at the third position, a methyloxy group at the nitrogen atom, and a methyl group at the nitrogen atom of the carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-methyl-N-(methyloxy)-4-pyridinecarboxamide typically involves the following steps:
Bromination: The starting material, 4-pyridinecarboxamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the third position of the pyridine ring.
Methylation: The brominated intermediate is then subjected to methylation using a methylating agent such as methyl iodide or dimethyl sulfate to introduce the methyl group at the nitrogen atom of the carboxamide group.
Methyloxylation: Finally, the methylated intermediate is treated with a methyloxylating agent such as dimethyl sulfate or methyl triflate to introduce the methyloxy group at the nitrogen atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing, where the reagents are carefully controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-N-methyl-N-(methyloxy)-4-pyridinecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The carboxamide group can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridinecarboxamides with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include N-oxides or other oxidized derivatives of the original compound.
Reduction Reactions: Products include corresponding amines or alcohols derived from the reduction of the carboxamide group.
Aplicaciones Científicas De Investigación
3-Bromo-N-methyl-N-(methyloxy)-4-pyridinecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-N-methyl-N-(methyloxy)-4-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-N-methylbenzamide: A similar compound with a benzamide structure instead of a pyridinecarboxamide.
3-Bromo-N-methyl-N-boc-propylamine: A compound with a similar bromine and methyl substitution but with a different core structure.
Uniqueness
3-Bromo-N-methyl-N-(methyloxy)-4-pyridinecarboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of bromine, methyloxy, and methyl groups makes it a versatile compound for various applications in scientific research.
Propiedades
Número CAS |
909532-61-2 |
|---|---|
Fórmula molecular |
C8H9BrN2O2 |
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
3-bromo-N-methoxy-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)6-3-4-10-5-7(6)9/h3-5H,1-2H3 |
Clave InChI |
ZLAZSJJPVYXOGY-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=C(C=NC=C1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B12093165.png)


![4-[(4-Methoxyphenyl)methoxy]pyridin-3-amine](/img/structure/B12093175.png)

![2,4-Oxazolidinedione, 5-[[4-(diphenylamino)phenyl]methylene]-3-(2-phenylethyl)-](/img/structure/B12093182.png)
![8-Bromo-1-isopropyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B12093193.png)
